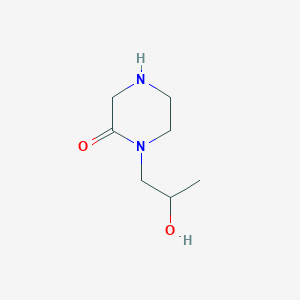

1-(2-Hydroxypropyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-(2-hydroxypropyl)piperazin-2-one |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)5-9-3-2-8-4-7(9)11/h6,8,10H,2-5H2,1H3 |

InChI Key |

GRBOCCOXAHFRFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCNCC1=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 2 Hydroxypropyl Piperazin 2 One

Reactions Involving the Piperazin-2-one (B30754) Lactam Functionality

The lactam moiety, a cyclic amide, is a cornerstone of the molecule's reactivity, participating in reactions that can either preserve or alter the heterocyclic ring structure.

Amide Hydrolysis and Related Ring Transformations

The amide bond within the piperazin-2-one ring is susceptible to hydrolysis, a reaction that cleaves the cyclic structure. This process can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Under acidic conditions, the reaction with water is catalyzed, leading to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org Specifically, heating 1-(2-hydroxypropyl)piperazin-2-one with a dilute acid like hydrochloric acid would yield the corresponding amino acid derivative. libretexts.org

Basic hydrolysis, on the other hand, involves reaction with hydroxide (B78521) ions and typically requires heating. chemguide.co.uk This process results in the formation of the salt of a carboxylic acid and an amine. For instance, heating with sodium hydroxide solution would yield the sodium salt of the corresponding amino acid and ammonia (B1221849) or an amine. chemguide.co.uklibretexts.org The susceptibility of the amide bond to hydrolysis can be influenced by ring strain; more strained cyclic amides tend to hydrolyze more rapidly. escholarship.org

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl carbon of the lactam is electrophilic and can be attacked by nucleophiles. However, amides are generally less reactive towards nucleophiles than other carbonyl compounds like esters or acid chlorides. masterorganicchemistry.com This reduced reactivity is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which reduces the partial positive charge on the carbonyl carbon.

Despite this, nucleophilic addition-elimination reactions can occur, particularly with strong nucleophiles or under conditions that activate the carbonyl group. For example, piperazin-2-ones can be synthesized through cascade reactions involving nucleophilic substitution, highlighting the potential for the reverse reaction under appropriate conditions. thieme-connect.com

Reactivity of the Secondary Hydroxyl Group in the Propyl Side Chain

The secondary hydroxyl group on the 2-hydroxypropyl side chain offers another site for chemical modification, allowing for the introduction of various functional groups.

Functional Group Interconversions: Esterification and Etherification

The secondary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other etherification protocols. These reactions provide a straightforward method for modifying the side chain of the molecule.

Oxidation and Reduction Pathways of the Alcohol Moiety

Oxidation of the secondary hydroxyl group can lead to the formation of a ketone, specifically 1-(2-oxopropyl)piperazin-2-one. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. For instance, bromine in acetic acid has been used for the oxidation of similar piperidine (B6355638) derivatives. researchgate.net

Conversely, while the secondary alcohol is already in a reduced state, the term "reduction" in this context might refer to the deoxygenation of the alcohol to an alkene, though this is a less common transformation for simple secondary alcohols. More relevant is the reduction of other functional groups that might be introduced, such as a ketone formed from oxidation.

Electrophilic and Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, each with distinct reactivity profiles. The nitrogen at position 4 (N4) is a secondary amine, while the nitrogen at position 1 (N1) is part of the amide functionality.

The N4 nitrogen, being a secondary amine, is nucleophilic and can participate in a variety of reactions. ambeed.com These include:

Alkylation: Reaction with alkyl halides or other electrophiles to introduce an alkyl group. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides to form amides. ambeed.com

Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions can be used to form N-aryl bonds. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. nih.gov

The N1 nitrogen, being part of the lactam, is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, under certain conditions, it can still exhibit reactivity. For instance, deprotonation with a strong base could generate an amide anion, which can then act as a nucleophile.

The presence of two nitrogen atoms with different reactivities allows for selective functionalization of the piperazine ring, which is a key feature in the synthesis of diverse piperazine-containing compounds. nih.gov

Kinetic and Thermodynamic Aspects of this compound Reactions

Extensive searches for empirical data, including reaction rate constants, activation energies, and thermodynamic values such as enthalpy (ΔH) and entropy (ΔS) for reactions involving this compound, have not yielded specific results. This lack of information prevents a detailed discussion and the creation of data tables as requested.

While research exists on structurally similar compounds, such as piperazine and its derivatives, particularly in the context of CO2 capture and medicinal chemistry, this information is not directly applicable to this compound. Studies on other piperazine compounds have sometimes included kinetic data, for example, noting the first-order rate constants for the oxidative degradation of piperazine itself. However, the unique structural features of this compound, specifically the hydroxypropyl group and the ketone functionality within the piperazine ring, mean that its reactivity and thermodynamic profile are expected to be distinct. Extrapolating data from other molecules would be scientifically unsound.

The synthesis of related compounds, like 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine, has been reported, with mentions of thermodynamic parameters being calculated to confirm reaction feasibility. Unfortunately, the specific data from these calculations are not provided in the available literature.

Consequently, a detailed, data-driven analysis of the kinetic and thermodynamic aspects of this compound's chemical transformations cannot be provided at this time due to the absence of foundational research in this specific area.

Derivatization and Structural Modification Studies of 1 2 Hydroxypropyl Piperazin 2 One

N-Substitution Patterns on the Piperazine (B1678402) Ring for Diverse Functionality

The secondary amine in the piperazine ring of 1-(2-Hydroxypropyl)piperazin-2-one is a key site for derivatization, allowing for the introduction of a wide array of substituents. These modifications significantly influence the molecule's properties, such as basicity, lipophilicity, and ability to interact with biological targets. mdpi.comnih.gov

Common strategies for N-substitution include N-alkylation and N-arylation. N-alkylation can be achieved through reactions with alkyl halides or sulfonates, as well as by reductive amination. mdpi.comnih.govresearchgate.net For instance, the reaction of a piperazine derivative with an alkyl halide can introduce a simple alkyl chain, while reductive amination with an aldehyde or ketone can incorporate more complex alkyl groups. mdpi.comnih.gov A simple method for synthesizing N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net

N-arylation, the attachment of an aryl group to the piperazine nitrogen, is typically accomplished through methods like the Buchwald-Hartwig amination, the Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. mdpi.comnih.govrsc.org The choice of method depends on the specific aryl group and the desired reaction conditions. mdpi.comnih.gov For example, the Buchwald-Hartwig reaction, which uses a palladium catalyst, is a versatile method for forming C-N bonds. mdpi.comnih.gov

The diverse substituents introduced onto the piperazine ring can impart a range of functionalities. For example, the incorporation of aromatic or heteroaromatic rings can introduce new pharmacophoric elements and potential sites for hydrogen bonding or pi-stacking interactions. ebi.ac.uk The addition of basic or acidic groups can alter the ionization state of the molecule at physiological pH, affecting its solubility and cell permeability. The strategic placement of different functional groups on the piperazine ring has been a key approach in the development of new therapeutic agents.

Table 1: Examples of N-Substitution Reactions on Piperazine Rings

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, base | N-Alkylpiperazine | mdpi.comnih.gov |

| Reductive Amination | Aldehyde or ketone, reducing agent | N-Alkylpiperazine | mdpi.comnih.gov |

| Buchwald-Hartwig Amination | Aryl halide, palladium catalyst, base | N-Arylpiperazine | mdpi.comnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl halide, piperazine | N-Arylpiperazine | mdpi.comnih.gov |

Modifications and Chain Extension of the 2-Hydroxypropyl Side Chain

One common modification is the esterification or etherification of the hydroxyl group. Esterification, the reaction with a carboxylic acid or its derivative, introduces an ester linkage and can be used to append a variety of functional groups. Etherification, the reaction with an alkyl halide or other electrophile, forms an ether linkage, which can increase the lipophilicity of the side chain.

Chain extension of the 2-hydroxypropyl side chain can also be accomplished. For instance, the hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile to add new atoms to the chain. Another approach involves the reaction of 1-(2-hydroxyethyl)piperazine with epibromohydrin, which can lead to the extension of the side chain. nih.gov Sulfur-containing ethyl piperazine compounds have been synthesized by introducing thiol groups onto the side chain of 4-substituted 1-(2-chloroethyl)piperazine (B3192190) or 1-(2-hydroxyethyl) piperazine via nucleophilic substitution reactions. mdpi.com

These modifications of the 2-hydroxypropyl side chain can have significant impacts on the molecule's biological activity. For example, in the context of developing Hsp90 inhibitors, structural investigations of a related compound, 4-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide, revealed that modifications to the side chain were crucial for activity. nih.gov

Table 2: Potential Modifications of the 2-Hydroxypropyl Side Chain

| Modification Type | Potential Reagents | Resulting Functional Group |

| Esterification | Carboxylic acid, acyl chloride | Ester |

| Etherification | Alkyl halide, base | Ether |

| Conversion to Leaving Group | Tosyl chloride, mesyl chloride | Tosylate, Mesylate |

| Nucleophilic Substitution | Azide, cyanide, etc. | Varies with nucleophile |

Synthesis and Characterization of Novel Hybrid Molecular Architectures Incorporating the this compound Core

The this compound core can serve as a scaffold for the construction of more complex, hybrid molecular architectures. This strategy involves covalently linking the piperazinone core to other pharmacophores or molecular entities to create new molecules with potentially synergistic or novel biological activities. nih.gov

One approach to creating hybrid molecules is to utilize the reactive functional groups on the this compound scaffold. The secondary amine on the piperazine ring and the hydroxyl group on the side chain can both serve as handles for conjugation. For example, a new series of piperazine hybrid molecules containing coumarin, isatin, salicyl, furane, and 1,2,4-triazol-3-thiol moieties were synthesized using 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide as a key intermediate.

The synthesis of macrocyclic structures incorporating the piperazine motif represents another area of exploration. nih.govnih.gov Macrocyclization can be achieved through intramolecular reactions, such as the formation of an imine linkage followed by reduction. nih.gov These rigidified structures can exhibit unique binding properties and have applications in areas like MRI contrast agents and catalysis. nih.gov The synthesis of a 15-membered pentaaza macrocycle containing a piperazine ring proved challenging due to the thermodynamic preference for a chair conformation, highlighting a limitation in the synthesis of certain rigidified macrocycles. nih.gov

The characterization of these novel hybrid molecules relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the connectivity of the atoms, while mass spectrometry (MS) confirms the molecular weight of the synthesized compounds. nih.gov In some cases, X-ray crystallography can provide definitive structural information. nih.gov

Table 3: Examples of Hybrid Molecular Architectures

| Hybrid Type | Synthetic Strategy | Key Intermediate/Scaffold | Reference |

| Piperazine-Coumarin Hybrid | Condensation reaction | 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide | |

| Piperazine-Isatin Hybrid | Condensation reaction | 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide | |

| Macrocyclic Piperazine Derivative | Template-assisted cyclocondensation | 1,4-bis(2-aminoethyl)piperazine | nih.gov |

| Phthalazine-Pyrrole Hybrid | Conjugation of pharmacophores | Phthalazine and bis(hydroxymethyl)pyrrole moieties | nih.gov |

Exploration of Chiral Derivatives and Enantioselective Synthesis

The this compound molecule contains a chiral center at the 2-position of the propyl side chain. This chirality introduces the possibility of stereoisomers (enantiomers), which can exhibit different biological activities. Consequently, the exploration of chiral derivatives and the development of enantioselective synthetic methods are crucial aspects of research in this area.

The synthesis of enantiomerically pure compounds is often desirable in drug discovery to isolate the more active or less toxic stereoisomer. Several strategies can be employed for the enantioselective synthesis of piperazine derivatives. One approach is to start with a chiral building block. For example, optically pure amino acids can be converted into chiral 1,2-diamines, which can then be used to construct chiral piperazine-2-acetic acid esters. nih.govresearchgate.net

Another strategy involves the use of a chiral catalyst to control the stereochemistry of a key reaction step. While specific examples for this compound are not detailed in the provided results, this is a general and powerful method in asymmetric synthesis.

The synthesis of 2-phenylpiperazine, a related C-substituted piperazine, has been investigated through multiple routes, including the reduction of a chiral precursor, 3-oxo-2-phenylpiperazine. acs.orgresearchgate.net The alkylation of this chiral intermediate followed by reduction provides an unambiguous route to 1-alkyl derivatives of 2-phenylpiperazine. acs.orgresearchgate.net

The development of efficient synthetic routes to enantiopure 3-substituted piperazine-2-acetic acid esters has been reported, starting from amino acids. nih.gov However, in some cases, such as the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters, racemization of the final products was observed, highlighting a potential challenge in maintaining stereochemical integrity. nih.gov

The characterization of chiral derivatives typically involves techniques such as chiral high-performance liquid chromatography (HPLC) to separate the enantiomers and polarimetry to measure the optical rotation.

Advanced Spectroscopic and Chromatographic Characterization of 1 2 Hydroxypropyl Piperazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

For 1-(2-Hydroxypropyl)piperazin-2-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the hydroxypropyl group and the piperazin-2-one (B30754) ring. The presence of the amide bond and nitrogen atoms within the piperazine (B1678402) ring can lead to complex signal patterns, sometimes broadened due to conformational exchange at room temperature. nih.gov The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom, including the characteristic downfield signal for the carbonyl carbon of the lactam ring.

Predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the analysis of structurally similar compounds such as 1-(2-hydroxyethyl)piperazine and other N-substituted piperazine derivatives. chemicalbook.comnih.gov

While 1D NMR provides essential data, 2D NMR techniques are critical for unambiguously assigning signals and confirming the molecular structure, especially for complex molecules. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum, confirming the C-H connectivities within the hydroxypropyl group and the piperazinone ring. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is paramount for piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart. ustc.edu.cn This technique allows for the connection of different spin systems and the placement of quaternary carbons (like the carbonyl carbon) and heteroatoms.

Key expected HMBC correlations for confirming the structure of this compound are outlined in the table below.

Solid-State NMR (ssNMR), often using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), provides structural information on materials in their solid state. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as well as characterizing amorphous states. Different solid forms can exhibit distinct ssNMR spectra due to differences in molecular conformation, packing, and intermolecular interactions. For piperazine-containing compounds, ssNMR can reveal the thermodynamically favored conformation, such as the chair conformation of the piperazine ring, in the solid state. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₁₄N₂O₂), HRMS would be used to measure the exact mass of its protonated ion, [M+H]⁺. This experimental value would then be compared to the theoretical exact mass to confirm the elemental composition with a high degree of confidence.

Molecular Formula: C₇H₁₄N₂O₂

Theoretical Monoisotopic Mass: 158.1055 g/mol

Expected [M+H]⁺ ion in HRMS: 159.1133

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (for instance, the [M+H]⁺ ion at m/z 159.1) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the hydroxypropyl side chain and the fragmentation of the piperazinone ring. researchgate.netresearchgate.net

Predicted key fragment ions in the MS/MS spectrum of this compound are listed below.

Hyphenated Techniques (e.g., LC-MS) for Mixture Analysis and Purity Assessment

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of complex mixtures and the rigorous purity assessment of compounds like this compound. nih.gov This method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. nih.gov

In a typical workflow, an LC system, often a high-performance (HPLC) or ultra-high-performance (UPLC) system, separates the target compound from synthesis-related impurities, starting materials, and degradation products. The eluent from the LC column is then introduced into the mass spectrometer. The MS detector ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive identification of the parent compound and enabling the structural elucidation of unknown impurities. nih.gov

For piperazine derivatives, LC-MS methods are frequently used for identification and quantification in various matrices. nih.govnih.gov The use of high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), can further enhance analysis by providing highly accurate mass measurements, which aids in determining the elemental composition of unknown peaks. nih.gov The mass fragmentation spectrum can reveal the presence of metabolites or degradation products, such as those formed through hydroxylation. nih.gov

Table 1: Representative LC-MS Parameters and Expected Ions for this compound Analysis

| Parameter | Description |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and water with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ Ion | m/z 173.1285 for C₈H₁₆N₂O₂ |

| Potential Impurities | Piperazin-2-one (m/z 101.07), Propylene (B89431) oxide addition products |

| Fragmentation Ions | Loss of water (-18), loss of the hydroxypropyl group (-59) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule. nih.gov These techniques probe the vibrational modes of molecular bonds, providing a unique "fingerprint" spectrum for a given compound. nih.gov

For this compound, IR and Raman spectroscopy can confirm the presence of key structural features:

O-H Stretch: A broad absorption band in the IR spectrum, typically around 3400-3200 cm⁻¹, indicates the hydroxyl group.

C=O Stretch (Amide): A strong, sharp band in the IR spectrum around 1650 cm⁻¹ is characteristic of the carbonyl group within the lactam (cyclic amide) ring.

N-H Stretch: The piperazinone ring contains a secondary amine within the lactam structure. However, in this N-substituted piperazinone, the relevant group is the tertiary amine of the piperazine ring, which does not have an N-H stretch.

C-H Stretch: Bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of C-H bonds in the propyl and piperazine ring structures.

C-N Stretch: Vibrations for the C-N bonds of the tertiary amine and amide are expected in the fingerprint region (1300-1000 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like C-C backbones often produce stronger Raman signals than IR. The piperazine ring itself has distinct conformations that can be probed by Raman spectroscopy. researchgate.net

Table 2: Key Functional Groups of this compound and their Expected Vibrational Frequencies

| Functional Group | Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3400-3200 (Broad) | Weak |

| Lactam (Amide) | C=O Stretch | 1680-1630 (Strong) | 1680-1630 (Strong) |

| Alkyl | C-H Stretch | 3000-2850 (Strong) | 3000-2850 (Strong) |

| Tertiary Amine | C-N Stretch | 1250-1020 (Medium) | Variable |

| Alcohol | C-O Stretch | 1260-1050 (Strong) | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The primary chromophore—the part of the molecule that absorbs light—in this compound is the amide functional group within the piperazin-2-one ring.

The amide group gives rise to two principal electronic transitions:

n → π* Transition: This involves the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to an anti-bonding π* orbital. This is a lower-energy transition and typically results in a weak absorption band at a longer wavelength, often above 210 nm.

π → π* Transition: This higher-energy transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. It results in a strong absorption band at a shorter wavelength, usually below 200 nm for a simple, non-conjugated amide.

Because this compound lacks an extended system of conjugated double bonds, its absorption maxima (λmax) are expected to be in the far UV region. libretexts.org While not ideal for qualitative analysis due to the broadness of the peaks, UV-Vis spectroscopy is a robust and widely used technique for quantitative analysis. By measuring the absorbance at a fixed wavelength (λmax), the concentration of the compound in a solution can be determined using the Beer-Lambert law, provided a linear relationship between absorbance and concentration is established through a calibration curve.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | π (C=O) → π* (C=O) | ~190-200 nm | High |

| n → π | n (O) → π (C=O) | ~210-230 nm | Low |

X-ray Crystallography for Three-Dimensional Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of the atoms can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous data on:

Molecular Connectivity: Confirming the covalent bonding framework.

Conformation: Determining the precise puckering of the six-membered piperazinone ring (e.g., chair, boat, or twist-boat conformation) and the spatial orientation of the 2-hydroxypropyl substituent relative to the ring.

Stereochemistry: If a chiral synthesis was performed, it could confirm the absolute configuration of the stereocenter in the hydroxypropyl side chain.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including details of hydrogen bonding involving the hydroxyl group and the lactam carbonyl oxygen.

This level of structural detail is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Table 4: Structural Information Obtainable from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C, O-H). |

| Bond Angles | Angles between adjacent bonds, defining molecular geometry. |

| Torsion Angles | Dihedral angles describing the conformation of the ring and side chain. |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Crystal Packing | Arrangement of molecules in the solid state, including hydrogen bonds. |

Advanced Chromatographic Separations (e.g., RP-HPLC, UPLC) for Purity and Quantitative Analysis

Advanced chromatographic techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are workhorse methods for assessing the purity and performing quantitative analysis of pharmaceutical compounds. japsonline.com These methods are highly reproducible, precise, and accurate, making them essential for quality control during synthesis and in final product testing. nih.govnih.gov

A typical RP-HPLC method for a moderately polar compound like this compound would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol). researchgate.net The compound and its impurities are separated based on their relative affinities for the two phases. UPLC, which uses smaller particle-size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. mdpi.com

Method validation according to ICH guidelines is crucial to ensure the reliability of the results. researchgate.net This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness. japsonline.com

Table 5: Typical RP-HPLC Method Parameters for Purity and Quantitative Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Technique | RP-HPLC or UPLC |

| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.6) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| LOD / LOQ | Typically in the µg/mL to ng/mL range |

| Linearity (r²) | > 0.999 |

Computational and Theoretical Investigations of 1 2 Hydroxypropyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic behavior. These methods provide a microscopic view of the molecule's characteristics, which underpins its macroscopic behavior and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict optimized molecular geometries, energies, and other electronic properties. For instance, studies on related piperazine (B1678402) compounds, such as 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate (1PPNO3), have utilized DFT methods like B3LYP-D and WB97XD with the 6-311++G** basis set to perform geometry optimization. jksus.org The absence of imaginary frequencies in the output of these calculations confirms that the optimized structure represents a true energy minimum on the potential energy surface. jksus.org

These calculations yield crucial data on the stability of different conformers. For the related 1PPNO3 molecule, it was found that the B3LYP-D functional predicted a slightly more stable structure compared to the WB97XD functional. jksus.org Furthermore, DFT is used to calculate properties like the dipole moment, which influences a molecule's interaction with polar solvents and biological receptors. jksus.org Such theoretical data provides a foundational understanding of how 1-(2-Hydroxypropyl)piperazin-2-one would likely behave at a molecular level.

Table 1: Example DFT Calculation Results for a Related Piperazine Derivative (1PPNO3) Data sourced from a study on 1-phenylpiperazin-1,4-diium nitrate monohydrate. jksus.org

| Parameter | Functional | Phase | Calculated Value |

|---|---|---|---|

| Energy | B3LYP-D | Gas | -30955 eV |

| Energy | WB97XD | Gas | -30945 eV |

| Energy | B3LYP-D | Water | -30957 eV |

| Dipole Moment | B3LYP-D | Gas | 10.222 D |

| Dipole Moment | WB97XD | Gas | 10.257 D |

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a system to characterize chemical bonding. It is particularly useful for identifying and quantifying non-covalent interactions, such as hydrogen bonds, which are critical for molecular recognition and crystal packing. dntb.gov.ua In studies of piperazine derivatives, QTAIM has been applied to analyze the nature of hydrogen bonds, revealing their strength and characteristics based on the topological properties of the electron density. dntb.gov.ua This method allows for a detailed investigation of the intramolecular and intermolecular forces that dictate the structure and stability of a compound, which would be directly applicable to understanding the hydrogen bonding potential of the hydroxyl and amide groups in this compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecular system. These simulations can reveal the conformational flexibility of a molecule and the stability of its interactions with other molecules, such as proteins or nucleic acids. In studies involving piperazine-based ligands, MD simulations have been performed to assess the stability of docking poses within a receptor's binding site. nih.govrsc.org By simulating the complex over a period of nanoseconds, researchers can confirm whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time. nih.gov This computational technique would be invaluable for analyzing the conformational landscape of this compound and understanding the stability of its potential complexes with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR/SPR studies for this compound were not identified, the principles are highly relevant.

The methodology involves creating a dataset of structurally similar molecules with known activities or properties. Then, molecular descriptors (numerical representations of chemical information) are calculated for each molecule. A mathematical model is then built to find a correlation between these descriptors and the observed activity/property. For example, in the development of new phenylpiperazine derivatives as potential anticancer agents, the variation of substituents on the phenyl ring allowed for the study of the structure-activity relationship (SAR), which is the qualitative precursor to a full QSAR analysis. mdpi.com Such an approach could be used to guide the design of more potent or property-optimized analogues of this compound.

Molecular Docking and Ligand-Receptor Interaction Profiling for Related Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). longdom.org This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Numerous docking studies have been performed on piperazine-containing compounds, providing a framework for how this compound might interact with biological targets. These studies often use specific protein structures from the Protein Data Bank (PDB) and employ various scoring functions (e.g., PLP1, PLP2, LigScore) to estimate binding affinity. nih.govlongdom.org For example, piperazine derivatives have been docked into the active sites of targets for neurodegenerative diseases, the sigma-1 receptor (S1R), and the DNA-topoisomerase II complex. jksus.orgnih.govmdpi.comnih.gov These studies reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., aspartic acid) or with DNA bases (e.g., adenine), that are critical for binding. mdpi.com

Table 2: Summary of Molecular Docking Studies on Related Piperazine Compounds

| Compound Class | Biological Target | PDB Code (Example) | Key Findings | Reference |

|---|---|---|---|---|

| Phenylpiperazine Derivatives | Sigma Receptor 1 (S1R) | 5HK2 | Analysis of binding modes and stability of ligand-receptor complexes through docking and MD simulations. | nih.gov |

| Phenylpiperazine Derivatives of 1,2-Benzothiazine | DNA-Topoisomerase II Complex & DNA Minor Groove | N/A | Compounds showed the ability to bind to both the enzyme complex and directly to the DNA minor groove, forming hydrogen bonds. | nih.gov, mdpi.com |

| 1-Phenylpiperazin-1,4-diium Nitrate | Targets for Alzheimer's/Parkinson's Disease | N/A | Docking was used to investigate potential biological activities. | jksus.org |

In Silico Prediction of Reaction Mechanisms and Pathways

Computational chemistry can also be used to predict and understand chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out reaction pathways and determine the feasibility of a synthetic route.

Studies on the reactivity of the core piperazin-2-one (B30754) scaffold provide direct insight into potential transformations. For example, the reaction of piperazin-2-one with triethyl phosphite, prompted by phosphoryl chloride, has been shown to yield a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govnih.gov This demonstrates a specific reaction pathway for the core ring system. In other related syntheses, such as that of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine, thermodynamic parameters were calculated to confirm the feasibility of the reaction before undertaking experimental work. researchgate.net These examples highlight how in silico methods can be used to predict and rationalize the chemical reactivity and potential synthetic transformations of this compound.

Advanced Applications of 1 2 Hydroxypropyl Piperazin 2 One in Material Science

Role as a Monomer or Crosslinking Agent in Polymer Chemistry

The presence of a reactive hydroxyl group and a heterocyclic ring makes 1-(2-Hydroxypropyl)piperazin-2-one a valuable building block in polymer synthesis. It can act as a monomer, contributing to the main chain of a polymer, or as a crosslinking agent, creating connections between polymer chains to form a three-dimensional network.

Incorporation into Polyurethane Systems and Related Polymers

This compound and its derivatives can be utilized in the production of polyurethanes. google.com The hydroxyl group of the compound can react with isocyanate groups, a key reaction in the formation of polyurethane linkages. google.com This incorporation can influence the final properties of the polyurethane, such as its thermal stability and mechanical strength.

The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol in the presence of a catalyst. google.commdpi.com Piperazine (B1678402) derivatives, including those with hydroxyalkyl groups, have been investigated as catalysts in these reactions. google.com For instance, N-methyl-N'-(2-hydroxypropyl)piperazine has been identified as a catalyst for producing polyurethane. google.com The use of such compounds can lead to odorless and efficient urethane-forming reactions. google.com

The general process for creating polyurethanes may involve reacting a polyesterpolyol or a polyetherpolyol with a polyisocyanate. google.com The amount of catalyst used is typically in the range of 0.01 to 4 parts per 100 parts of the polyol. google.com These catalysts can also be used in conjunction with other common co-catalysts like triethylenediamine and organic tin compounds. google.com

| Reactant | Role | Reference |

| This compound derivative | Catalyst/Monomer | google.com |

| Polyesterpolyol or Polyetherpolyol | Polyol | google.com |

| Polyisocyanate (e.g., tolylenediisocyanate) | Isocyanate | google.com |

| Triethylenediamine, Organic tin compounds | Co-catalysts | google.com |

Synthesis of Hyperbranched and Dendritic Macromolecules

Hyperbranched polymers and dendrimers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. nih.govnih.gov The structure of this compound, with its multiple reactive sites, makes it a potential candidate for the synthesis of such complex architectures. While direct synthesis of hyperbranched polymers from this specific compound is not extensively documented in the provided results, the principles of hyperbranched polymer synthesis offer a framework for its potential application.

The synthesis of hyperbranched polymers often involves the self-condensation of an ABx type monomer, where 'A' and 'B' are functional groups that can react with each other. nih.govmdpi.com By modifying this compound to introduce appropriate reactive groups, it could potentially serve as a building block for hyperbranched structures. For example, a novel method for synthesizing hyperbranched materials has been detailed for use as lubricant additives. nih.gov These hyperbranched polymers have shown the ability to be oil-soluble and to form protective films on hot surfaces. nih.gov

Functionalization of Organic Polymers and Surfaces using this compound Scaffolds

The functionalization of polymers and surfaces is a critical step in tailoring their properties for specific applications. mdpi.comnih.gov The this compound scaffold can be used to introduce specific functionalities onto a material's surface. mdpi.com This can alter properties such as solubility, reactivity, and biocompatibility. mdpi.comnih.gov

The hydroxyl group of the compound provides a convenient point of attachment for further chemical modifications. nih.gov For example, it can be esterified or etherified to introduce a wide range of functional groups. The piperazinone ring also offers sites for chemical reactions. This versatility allows for the creation of polymers and surfaces with tailored properties for applications in fields like drug delivery, tissue engineering, and bioimaging. mdpi.com

Techniques like hydrolysis and aminolysis are common methods for introducing functional groups like -OH and -NH2 onto polymer surfaces. nih.gov Plasma treatment is another method used to introduce polar groups onto otherwise inert polymer surfaces, making them more hydrophilic and suitable for biological applications. nih.gov

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters connected by organic ligands. nih.govresearchgate.net The piperazine moiety within this compound can act as a ligand to coordinate with metal ions, making it a potential component for the synthesis of novel MOFs and coordination polymers. nih.govepa.gov

The incorporation of piperazine-containing ligands can influence the structure and properties of the resulting MOF. For instance, a piperazine-functionalized MOF, NJU-Bai 19, demonstrated enhanced methane (B114726) storage capacity compared to its non-functionalized counterpart. researchgate.netrsc.org This was attributed to a combination of balanced porosity, framework density, and a lipophilic surface. rsc.org The synthesis of such MOFs often involves solvothermal reactions where the metal salt and the organic linker are heated in a solvent. nih.gov

Similarly, piperazine-linked metal covalent organic frameworks (MCOFs) have been synthesized and used for applications such as solid-phase microextraction of environmental pollutants. nih.gov These materials exhibit good stability and high electrical conductivity. nih.gov

| MOF/Coordination Polymer | Ligand | Metal Ion | Key Finding | Reference |

| NJU-Bai 19 | 5,5'-(piperazine-1,4-diyl)diisophthalic acid | Copper | Enhanced methane storage | researchgate.netrsc.org |

| Zinc Coordination Polymer | N,N′-bis-(pyridine-4-carboxamido)piperazine | Zinc | Tri-periodic coordination polymer | nih.gov |

| CuPc-MCOF | Piperazine-linked copper-doped phthalocyanine | Copper | Efficient extraction of chlorophenols | nih.gov |

Development of Novel Optical and Electronic Materials (e.g., cyanine (B1664457) dyes)

The structural features of this compound can be leveraged in the synthesis of novel optical and electronic materials. While the direct use of this specific compound in cyanine dyes is not explicitly detailed, derivatives containing similar functionalities, such as 2-hydroxypropyl substituents, have been incorporated into cyanine dye structures. researchgate.net

Cyanine dyes are a class of organic molecules characterized by two nitrogen-containing heterocycles linked by a polymethine chain. researchgate.netnih.gov They exhibit strong absorption and fluorescence properties that are tunable across the visible and near-infrared spectrum. nih.govnih.gov The introduction of substituents like the 2-hydroxypropyl group can modify the dye's solubility, photophysical properties, and binding affinity to biomolecules. researchgate.net

For example, novel monomethine cyanine dyes bearing 2-hydroxypropyl substituents have been synthesized for nucleic acid detection. researchgate.net These dyes show significant fluorescence enhancement upon binding to DNA. researchgate.net The synthesis of such dyes often involves the condensation of heterocyclic quaternary salts. nih.gov

| Dye Type | Substituent | Absorption Maxima (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Application | Reference |

| Monomethine Cyanine | 2-hydroxypropyl | 476-519 | 49,000-106,000 | Nucleic acid detection | researchgate.net |

| Homodimeric Monomethine Cyanine | 2-hydroxypropyl | 505-506 | 130,000-180,000 | Nucleic acid detection | researchgate.net |

Biological Relevance and Mechanistic Explorations of 1 2 Hydroxypropyl Piperazin 2 One Derivatives Excluding Clinical Outcomes

Investigations into Biochemical Pathway Modulation by Related Structures

The structural features of piperazine (B1678402) derivatives allow them to interact with a variety of biological targets, leading to the modulation of key biochemical pathways.

Piperazine-containing compounds have been identified as potent inhibitors and modulators of various enzymes.

Carbonic Anhydrase Inhibition: A series of chiral piperazine derivatives featuring a (2-hydroxyethyl) group and a 4-sulfamoylbenzoyl moiety, which acts as a zinc-binding function, have been synthesized and evaluated as inhibitors of human carbonic anhydrases (hCAs). nih.gov These compounds showed inhibitory activity against several hCA isoforms. nih.gov

Monoamine Oxidase (MAO) Inhibition: Certain 1-(2-pyrimidin-2-yl)piperazine derivatives have been investigated for their ability to inhibit monoamine oxidase A (MAO-A) and B (MAO-B). researchgate.net Two compounds in particular, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate, demonstrated selective inhibitory activity against MAO-A. researchgate.net

Mitochondrial Complex I Inhibition: Researchers have synthesized piperazine derivatives based on the structural similarity to Deltalac-acetogenins, which are known inhibitors of mitochondrial complex I. nih.gov Some of these synthesized piperazine compounds exhibited potent inhibition of the enzyme at nanomolar concentrations, although their mechanism of action was found to differ from the original acetogenins. nih.gov

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition: In the context of Mycobacterium tuberculosis, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone was identified as an inhibitor of IMPDH. nih.gov Structure-activity relationship studies revealed that both the piperazine and isoquinoline (B145761) rings are crucial for selective whole-cell activity. nih.gov

Allosteric Modulation: The concept of allosteric modulation, where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, has been explored with piperazine-related structures. nih.govmdpi.com For instance, derivatives of 4-phenylpyridin-2-one, which can be considered structurally related to piperazin-2-ones, have shown a range of activities from pure positive allosteric modulators (PAMs) to allosteric agonists at the M1 muscarinic receptor. nih.gov Similarly, N-aryl piperazine derivatives have been characterized as positive allosteric modulators of the mGlu5 receptor. ijrrjournal.com

The interaction of piperazine derivatives with specific receptors has been a key area of research to elucidate their pharmacological effects.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): A series of N,N-disubstituted piperazines have been evaluated for their binding affinity to α4β2 and α7 neuronal nicotinic acetylcholine receptors. ijrrjournal.com These compounds displayed selectivity for the α4β2 subtype. ijrrjournal.com Additionally, a piperazine-containing compound, B-973, acts as a positive allosteric modulator of the α7 nAChR. ijrrjournal.com

Glutamate Receptors: N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have been shown to have antagonist activity at both NMDA and kainate receptors. nih.gov Modeling studies suggest that the N1-substitution is crucial for this activity at GluK1 subunits. ijrrjournal.com

Dopamine (B1211576) Receptors: Allosteric modulators of the dopamine D2 receptor are being investigated as potential treatments for central nervous system diseases. mdpi.com

Histamine H1 Receptors: Certain 2-substituted piperidine (B6355638) derivatives, which share a six-membered nitrogen-containing heterocyclic core with piperazines, have been identified as potent H1-receptor antagonists. sigmaaldrich.comdrugbank.com

Research on Antimicrobial Mechanisms

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, and research has focused on understanding their modes of action against various pathogens. apjhs.comresearchgate.net

The antibacterial properties of piperazine-containing compounds have been extensively studied.

Efflux Pump Inhibition: The compound 1-(1-naphthylmethyl)-piperazine (NMP) has been shown to inhibit the resistance-nodulation-division (RND) family of efflux pumps in Vibrio cholerae. nih.gov This inhibition potentiates the activity of other antimicrobial agents that are substrates for these pumps. nih.gov

Quorum Sensing Inhibition: 2,5-Piperazinedione has been found to inhibit the production of quorum sensing-dependent virulence factors in Pseudomonas aeruginosa PAO1. nih.gov Molecular docking studies suggest that this compound interferes with the binding of the natural ligand to its receptor protein, LasR. nih.gov

Membrane Disruption: Some piperazine-based polymers are believed to exert their antibacterial effect through electrostatic interactions with the negatively charged microbial cell wall, leading to membrane disruption and cell lysis. nih.govrsc.org

DNA Gyrase Inhibition: A novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has been shown to be taken up by Staphylococcus species and cause cell disruption. nih.govnih.gov A DNA gyrase supercoiling assay revealed that one of the mechanisms of its antimicrobial activity is the inhibition of DNA gyrase. nih.gov

General Antibacterial Activity: Numerous studies have reported the synthesis and evaluation of various piperazine derivatives against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. derpharmachemica.comresearchgate.netbenthamdirect.comijcmas.comijbpas.com The antibacterial activity is often influenced by the nature of the substituents on the piperazine ring. benthamdirect.com

Table 1: Investigated Antibacterial Activity of Piperazine Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect/Mechanism | Reference(s) |

|---|---|---|---|

| 1-(1-Naphthylmethyl)-piperazine (NMP) | Vibrio cholerae | Inhibition of RND efflux pumps | nih.gov |

| 2,5-Piperazinedione | Pseudomonas aeruginosa PAO1 | Inhibition of quorum sensing-dependent virulence factors | nih.gov |

| Piperazine-based polymers | E. coli, S. aureus | Disruption of the cytoplasmic membrane | nih.govrsc.org |

| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus species | Inhibition of DNA gyrase | nih.govnih.gov |

| Piperazine-based compounds | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | General antibacterial activity | derpharmachemica.comresearchgate.netbenthamdirect.comijcmas.comijbpas.com |

Piperazine derivatives have also shown promise as antifungal agents.

Inhibition of Morphological Transition: A series of (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives have been found to inhibit the morphological transition of Candida albicans from yeast to hyphal form, a key virulence factor. nih.govnih.gov These compounds were shown to interfere with hyphal development without affecting the growth rate of the fungus. nih.govnih.gov

Virulence Factor Inhibition: Further studies on (1-heteroaryloxy-2-hydroxypropyl)-phenylpiperazine derivatives demonstrated their ability to reduce the virulence of C. albicans in both in vitro and in vivo models, including against drug-resistant strains. researchgate.net

General Antifungal Activity: Various piperazine derivatives have been synthesized and screened for their activity against fungal pathogens such as Aspergillus species and Candida albicans. researchgate.netmanipal.edu

Table 2: Investigated Antifungal Activity of Piperazine Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect/Mechanism | Reference(s) |

|---|---|---|---|

| (1-Aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives | Candida albicans | Inhibition of yeast-to-hyphae morphological transition | nih.govnih.gov |

| (1-Heteroaryloxy-2-hydroxypropyl)-phenylpiperazine derivatives | Candida albicans | Reduction of virulence | researchgate.net |

| Various piperazine derivatives | Aspergillus species, Candida albicans | General antifungal activity | researchgate.netmanipal.edu |

The development of new drugs against Mycobacterium tuberculosis is a global health priority, and piperazine derivatives have emerged as a promising class of compounds.

IMPDH Inhibition: As mentioned earlier, a piperazine derivative has been identified as an inhibitor of M. tuberculosis IMPDH, a crucial enzyme for the bacterium's survival. nih.gov

DNA Gyrase Inhibition: Piperidine-4-carboxamides, which are structurally related to piperazine derivatives, have been shown to target DNA gyrase in Mycobacterium abscessus. nih.gov

General Antimycobacterial Activity: Numerous piperazine-containing compounds have been synthesized and evaluated for their activity against M. tuberculosis, with some showing potent activity against multidrug-resistant strains. medchemexpress.com The antimycobacterial potency of some piperidine derivatives was found to be significant, although a direct correlation with their H1-antihistaminic activity was not observed. sigmaaldrich.comdrugbank.com Additionally, some 5-nitrofuran-tagged compounds have been assessed for their potential against M. tuberculosis. mdpi.com

Table 3: Investigated Antimycobacterial Activity of Piperazine Derivatives

| Compound/Derivative Class | Target Organism(s) | Target/Mechanism | Reference(s) |

|---|---|---|---|

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | Mycobacterium tuberculosis | Inosine-5′-monophosphate dehydrogenase (IMPDH) | nih.gov |

| Piperidine-4-carboxamides | Mycobacterium abscessus | DNA gyrase | nih.gov |

| Various piperazine derivatives | Mycobacterium tuberculosis | General antimycobacterial activity | medchemexpress.com |

| 2-Substituted piperidine derivatives | Mycobacterium tuberculosis H37Rv | General antimycobacterial activity | sigmaaldrich.comdrugbank.com |

| 5-Nitrofuran-tagged compounds | Mycobacterium tuberculosis H37v | General antimycobacterial activity | mdpi.com |

Antiviral Research and Inhibition of Viral Replication Mechanisms

The emergence of drug-resistant viral strains and the limited availability of effective antiviral therapies for many viral infections necessitate the discovery of new antiviral agents with novel mechanisms of action. In this context, derivatives of 1-(2-hydroxypropyl)piperazin-2-one have been investigated for their potential to inhibit viral replication.

A notable study involved the high-throughput screening of over 25,000 compounds to identify inhibitors of adenovirus (Ad) infection. nih.govnih.gov From this extensive library, a trisubstituted piperazin-2-one (B30754) derivative, designated as 15D8, emerged as a potent and selective inhibitor of adenovirus replication. nih.govnih.gov This compound demonstrated significant antiviral activity at low micromolar concentrations with minimal cytotoxicity. nih.gov

Further mechanistic studies revealed that 15D8 acts by selectively inhibiting the replication of adenovirus DNA within the nucleus of infected cells. nih.govnih.gov This targeted action disrupts a critical step in the viral life cycle, thereby preventing the production of new virus particles. The compound was effective against both Ad5 and Ad16, suggesting a potentially broad-spectrum activity against different adenovirus serotypes. nih.gov Specifically, 15D8 was shown to significantly reduce the de novo production of Ad5 DNA copies in a quantitative PCR assay, while having no significant effect on the levels of cellular GAPDH, indicating its specificity for viral processes. nih.gov

The discovery of 15D8 highlights the potential of the piperazin-2-one scaffold as a starting point for the development of a new class of antiviral drugs specifically targeting adenovirus infections, which can cause significant morbidity and mortality, particularly in immunocompromised individuals. nih.gov The unique mechanism of action, focused on the inhibition of viral DNA replication, offers a promising avenue for overcoming resistance to existing antiviral agents. nih.govnih.gov

| Compound | Virus | Assay | IC50 | Cytotoxicity | Source |

| 15D8 | Adenovirus 5 (Ad5) | Plaque Reduction | < 3 µM | Low | nih.govnih.gov |

| 15D8 | Adenovirus 16 (Ad16) | Plaque Reduction | Similar to Ad5 | Low | nih.gov |

Development of Molecular Probes and Tools for Biological Systems

The versatile structure of the this compound scaffold and its derivatives has led to their exploration in the development of sophisticated molecular tools for studying biological systems. These applications range from their use in targeted protein degradation to their role as fluorescent markers for cellular imaging.

Use in PROTACs Synthesis and Chemical Biology Tools

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govrsc.org The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

Piperazine-containing motifs, including derivatives of piperazin-2-one, are increasingly being incorporated into PROTAC linkers. nih.govresearchgate.netprecisepeg.com These heterocyclic scaffolds can impart a degree of rigidity to the linker, which can be advantageous for pre-organizing the molecule into a conformation that favors ternary complex formation. nih.govprecisepeg.com The inclusion of a piperazine ring can also enhance the solubility and pharmacokinetic properties of the PROTAC. rsc.orgresearchgate.net

| PROTAC Component | Function | Key Features | Source |

| Piperazine-containing linker | Connects target protein binder to E3 ligase binder | Can improve rigidity, solubility, and pharmacokinetic properties. | nih.govrsc.orgresearchgate.netprecisepeg.com |

| VHL ligand | Binds to the von Hippel-Lindau E3 ligase | A common E3 ligase anchor used in PROTAC design. | nih.gov |

| SMARCA2/4 binder | Binds to the target proteins SMARCA2 and SMARCA4 | The "warhead" of the PROTAC that directs it to the protein of interest. | nih.gov |

Application as Fluorescent Labels and Imaging Agents

The piperazine moiety is also a valuable component in the design of fluorescent probes and imaging agents for visualizing biological processes and analytes within cells. nih.govnih.govnih.gov The nitrogen atoms in the piperazine ring can act as proton sponges or metal ion binding sites, leading to changes in the photophysical properties of the attached fluorophore in response to specific environmental cues. nih.govnih.gov

Piperazine derivatives have been incorporated into fluorescent probes for detecting pH changes and specific analytes like peroxynitrite (ONOO⁻). nih.gov For example, a piperazine-based, mitochondria-immobilized red-emitting fluorescent probe (PMR) was developed for the dual detection of ONOO⁻ and for imaging mitophagy. nih.gov The protonation of the piperazine ring in the acidic environment of the lysosome during mitophagy leads to an enhanced fluorescence response, allowing for real-time tracking of this cellular process. nih.gov

Furthermore, piperazine-substituted naphthalimides have been designed as "on" and "off" fluorescent switches for detecting pH changes and heavy metal ions such as Hg²⁺ and Cu²⁺. nih.gov The interaction of these ions with the piperazine moiety modulates the fluorescence of the naphthalimide core, providing a mechanism for their detection. nih.gov Similarly, piperazine-functionalized triarylphosphine oxides have been synthesized as "light-up" fluorescent probes for the detection of monoamine oxidases (MAOs), enzymes implicated in various neurological disorders. nih.gov The enzymatic oxidation of the probe by MAOs leads to a significant increase in fluorescence, enabling the sensitive detection of MAO activity in cells. nih.gov

The ability to fine-tune the fluorescent properties of these probes through chemical modification of the piperazine ring and the attached fluorophore makes them powerful tools for cellular imaging and diagnostics. mdpi.commdpi.com

| Probe Type | Analyte/Process Detected | Mechanism of Action | Source |

| Piperazine-based mitochondrial probe (PMR) | Peroxynitrite (ONOO⁻), Mitophagy (via pH) | Protonation of piperazine in acidic lysosomes enhances fluorescence. | nih.gov |

| Naphthalimide-piperazine derivatives | pH, Hg²⁺, Cu²⁺ | Ion binding or pH change modulates fluorescence (quenching or enhancement). | nih.gov |

| Piperazine-substituted triarylphosphine oxide | Monoamine Oxidases (MAOs) | Enzymatic oxidation by MAOs induces a "light-up" fluorescent response. | nih.gov |

Future Research Directions and Emerging Paradigms for 1 2 Hydroxypropyl Piperazin 2 One

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is paramount for the practical application of 1-(2-Hydroxypropyl)piperazin-2-one. Future research should focus on moving beyond traditional synthetic methods towards more sustainable and atom-economical approaches.

Key areas of exploration include:

Green Solvents and Catalysts: Investigation into the use of deep eutectic solvents (DESs) or other green solvents could significantly reduce the environmental impact of synthesis. researchgate.netasianpubs.org The use of biocatalysts or transition metal catalysts, such as ruthenium or palladium, could also offer more efficient and selective reaction pathways. researchgate.netresearchgate.net

Asymmetric Synthesis: Given the presence of a chiral center, developing enantioselective synthetic methods is crucial for producing stereoisomerically pure this compound. This could involve asymmetric lithiation-substitution or the use of chiral auxiliaries. york.ac.uk

Microwave-Assisted Synthesis: The application of microwave irradiation could accelerate reaction times and improve yields, offering a more energy-efficient synthetic route. researchgate.net

| Synthetic Approach | Potential Advantages | Relevant Research Context |

| Green Solvents (e.g., DES) | Reduced environmental impact, potential for improved yields. | Synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org |

| Biocatalysis/Transition Metal Catalysis | High selectivity, mild reaction conditions, atom economy. | Ruthenium-catalyzed preparation of piperazines. researchgate.net |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Multicomponent synthesis of polysubstituted tetrahydropyridines. researchgate.net |

| Asymmetric Synthesis | Production of enantiomerically pure compounds. | Enantioselective synthesis of α-substituted piperazines. york.ac.uk |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields. | Click synthesis of piperazine (B1678402) derivatives. researchgate.net |

Design and Development of Next-Generation Functional Derivatives

The inherent structural features of this compound provide a versatile scaffold for the design of novel functional derivatives with tailored properties. Structure-activity relationship (SAR) studies will be fundamental in guiding the design of these next-generation compounds. ijrrjournal.comresearchgate.netresearchgate.net

Future design strategies should consider:

Modification of the Hydroxypropyl Group: The secondary hydroxyl group is a prime site for modification to enhance biological activity or material properties. Esterification, etherification, or replacement with other functional groups could modulate the compound's polarity, reactivity, and binding interactions.

Substitution on the Piperazinone Ring: The nitrogen atoms of the piperazine ring offer opportunities for substitution to create a diverse library of derivatives. ijrrjournal.commdpi.com These modifications can significantly influence the pharmacological profile of the resulting molecules. ijrrjournal.com

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres can lead to derivatives with improved efficacy and pharmacokinetic properties. nih.govnih.gov For instance, the lactam oxygen could be replaced with sulfur to create a thiolactam, potentially altering its biological activity.

| Derivative Type | Design Rationale | Potential Application |

| Esters/Ethers of the Hydroxyl Group | Modulate lipophilicity and pharmacokinetic properties. | Enhanced cell permeability for drug delivery. |

| N-Substituted Piperazinones | Introduce diverse functionalities for targeted interactions. | Development of specific receptor antagonists or enzyme inhibitors. ijrrjournal.com |

| Thiolactam Analogs | Alter electronic properties and hydrogen bonding capabilities. | Exploration of novel biological activities. |

| Fluorinated Derivatives | Enhance metabolic stability and binding affinity. | Improved drug candidates. nih.gov |

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and material design. researchgate.netmdpi.comnih.gov These computational tools can significantly accelerate the design and optimization of this compound derivatives.

Key applications of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity or material properties of novel derivatives based on their structural features. researchgate.netmdpi.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.

Generative Models: Generative AI methods, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. researchgate.net These models can explore a vast chemical space to identify novel scaffolds based on the this compound core.

Virtual Screening and Molecular Docking: High-throughput virtual screening of compound libraries against specific biological targets can identify potential applications for this compound and its derivatives. researchgate.netcardiff.ac.uk Molecular docking studies can further elucidate the binding modes and interactions of these compounds at the molecular level. researchgate.netrsc.org

Expanding Applications in Niche Material Science Areas

While the initial focus for many piperazine derivatives is in pharmacology, the unique structure of this compound suggests potential applications in material science.

Future research could explore its use in:

Polymer Chemistry: The hydroxyl group and the piperazinone ring could serve as monomers for the synthesis of novel polyamides, polyesters, or polyurethanes with unique thermal and mechanical properties.

Functional Coatings and Films: The ability of the piperazine moiety to interact with various surfaces could be exploited in the development of functional coatings with properties such as anti-fouling, anti-corrosion, or specific molecular recognition capabilities.

Drug Delivery Systems: The compound could be incorporated into larger molecular architectures, such as dendrimers or nanoparticles, for targeted drug delivery. The piperazine core is known to be a component in systems designed for siRNA delivery. nih.govacs.org

Deeper Mechanistic Understanding of Molecular Interactions in Complex Systems

A fundamental understanding of how this compound and its derivatives interact with their environment at a molecular level is crucial for rational design and optimization.

Future research should focus on:

Biophysical Characterization: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the binding thermodynamics and kinetics of the compound with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound in complex systems, such as in the active site of an enzyme or within a polymer matrix. researchgate.net This can reveal key intermolecular interactions and conformational changes that govern its function.

Mechanistic Studies of Biological Activity: Should the compound or its derivatives show biological activity, detailed mechanistic studies will be necessary to elucidate the pathways and targets involved. This could include cell-based assays, enzyme inhibition studies, and analysis of downstream signaling pathways. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2-Hydroxypropyl)piperazin-2-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Use OSHA-compliant respiratory protection if ventilation is insufficient .

- Ventilation : Ensure fume hoods or local exhaust systems are operational, especially in confined spaces. Eyewash stations and safety showers must be accessible .

- Spill Management : Contain spills using inert absorbents (e.g., sand) and dispose of waste in sealed containers. Avoid dry sweeping to prevent dust dispersion .

- Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources. Monitor electrostatic buildup risks .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the hydroxypropyl and piperazin-2-one moieties. Deuterated solvents (e.g., DMSO-d6) enhance resolution for hydroxyl proton detection .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve polar impurities .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight and fragmentation patterns. Calibrate using standards with similar functional groups .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer :

- Step 1 : React piperazin-2-one with epichlorohydrin under basic conditions (e.g., KCO) to introduce the hydroxypropyl group via nucleophilic substitution. Monitor pH to avoid side reactions .

- Step 2 : Purify the crude product via flash chromatography (silica gel, ethyl acetate/methanol eluent) or recrystallization from ethanol/water mixtures .

- Yield Optimization : Use kinetic studies (e.g., varying temperature from 60–80°C) to balance reaction rate and byproduct formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Import PDB structures (e.g., 7T0C) to model binding affinities and conformational changes .

- DFT Calculations : Perform density functional theory (B3LYP/6-31G*) to analyze electron density maps, identifying nucleophilic/electrophilic sites on the piperazin-2-one ring .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability and hydration effects on the hydroxypropyl group .

Q. What strategies resolve contradictions in reported bioactivity data for piperazin-2-one derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding commercial sources) and normalize activity metrics (e.g., IC, Ki) using standardized assays (e.g., radioligand binding) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., hydroxypropyl vs. benzyl groups) on target selectivity. Use ANOVA to identify statistically significant trends .

- Reproducibility Checks : Replicate key experiments under controlled conditions (fixed pH, temperature) to isolate variables causing discrepancies .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising purity?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts. Monitor reaction progress via in-situ FTIR .

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, minimizing decomposition of thermally sensitive intermediates .

- Crystallization Engineering : Use anti-solvent crystallization (e.g., adding hexane to ethanol solutions) to improve yield and polymorph control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.